Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate
Description
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the N1 position and a hydrazinecarboxylate moiety at the C3 position. Its synthesis typically involves multi-step reactions, including cyclization and hydrazine coupling, with yields influenced by solvent systems and catalysts.
Properties
IUPAC Name |
ethyl N-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-2-20-13(19)15-14-10-8-11(17)16(12(10)18)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLNZNNYSMAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable precursor containing the 2,5-dioxo-1-phenylpyrrolidin-3-yl moiety. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anthelmintic activity may involve interference with the metabolic processes of parasitic worms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include:
Conversely, analogs like IIIk integrate heteroaromatic quinoline systems, expanding π-stacking interactions .
Physical Properties
The target compound’s physical properties are inferred from analogs. For instance, IIIk and IIIn () exhibit higher melting points (93–108°C) compared to semi-solid Compound 1 (), likely due to increased crystallinity from quinoline substituents .
Analytical Characterization
- NMR Spectroscopy : Analogs like IIIk () show distinct ¹H NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.3–8.2 ppm). The target compound’s hydrazine protons are expected near δ 8–9 ppm, similar to methyl 2-[2-bromo-1-(3-methoxyphenyl)ethylidene]hydrazine-1-carboxylate (δ 7.93–8.63 ppm, ) .
- Chromatography : Compound 1 () has an Rf of 0.44 in 4:1 n-hexane/EtOAc, suggesting moderate polarity for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
